molecular formula C10H11FO3 B2747050 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid CAS No. 1418128-37-6

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Cat. No.: B2747050
CAS No.: 1418128-37-6
M. Wt: 198.193
InChI Key: DTLJHJFPFYANOS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a 2-hydroxypropan-2-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzoic acid.

    Substitution Reaction: The 2-fluorobenzoic acid undergoes a Friedel-Crafts alkylation reaction with acetone in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 2-hydroxypropan-2-yl group at the 4-position of the benzene ring.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 2-Fluoro-4-(2-oxopropan-2-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-(2-hydroxypropan-2-yl)benzoic acid.

Scientific Research Applications

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(propan-2-yl)benzoic acid: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    2-Fluoro-4-(2-hydroxyethyl)benzoic acid: Has a different alkyl group, which can influence its solubility and biological activity.

    2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different chemical reactivity.

Uniqueness

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a 2-hydroxypropan-2-yl group on the benzene ring. This combination of functional groups can enhance its chemical reactivity and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-10(2,14)6-3-4-7(9(12)13)8(11)5-6/h3-5,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLJHJFPFYANOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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